molecular formula C28H34O5 B1251274 17-Epiazadiradione

17-Epiazadiradione

Cat. No. B1251274
M. Wt: 450.6 g/mol
InChI Key: KWAMDQVQFVBEAU-ZRCRZKIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-epiazadiradione is a limonoid that is the C-17 epimer of azadiradione. It has been isolated from Azadirachta indica. It has a role as a plant metabolite. It is an acetate ester, a cyclic terpene ketone, a member of furans, a limonoid and a tetracyclic triterpenoid.

Scientific Research Applications

Anticancer Potential

17-Epiazadiradione, also known as Epoxyazadiradione (EAD), is derived from the Neem (Azadirachta indica) plant. Research has demonstrated its significant anticancer potential, particularly in the context of human cervical cancer cells (HeLa). EAD was found to induce apoptosis in these cancer cells through mitochondrial pathways and inhibit the nuclear translocation of NFκB, suggesting its role as a potent and safe chemotherapeutic agent. Notably, EAD was more selective towards cancer cells compared to normal cells, unlike the control drug cisplatin which affected both cell types (Shilpa et al., 2017).

Biogenetic Significance in Neem Oil

Another study focused on isolating new tetranortriterpenoids from neem seed oil, including compounds like 1alpha,2alpha-epoxy-17beta-hydroxyazadiradione. These compounds, including EAD, have biogenetic significance as they potentially act as intermediates in the biogenesis of various tetranortriterpenoids in the Azadirachta indica plant (Hallur, Sivramakrishnan, & Bhat, 2002).

Anti-Malarial Potential

EAD and its chemical derivatives have also been studied for their anti-malarial potential. In particular, their ability to bind to Plasmodium falciparum's plasmepsin I enzyme was investigated. This research indicated that EAD derivatives could serve as a basis for developing new anti-malarial drugs (Thillainayagam et al., 2018).

properties

Product Name

17-Epiazadiradione

Molecular Formula

C28H34O5

Molecular Weight

450.6 g/mol

IUPAC Name

[(5R,7R,8R,9R,10R,13S,17S)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate

InChI

InChI=1S/C28H34O5/c1-16(29)33-23-14-20-25(2,3)22(31)8-11-26(20,4)19-7-10-27(5)21(28(19,23)6)13-18(30)24(27)17-9-12-32-15-17/h8-9,11-13,15,19-20,23-24H,7,10,14H2,1-6H3/t19-,20+,23-,24+,26-,27-,28-/m1/s1

InChI Key

KWAMDQVQFVBEAU-ZRCRZKIJSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)[C@@H]([C@@]4(CC3)C)C5=COC=C5)C)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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